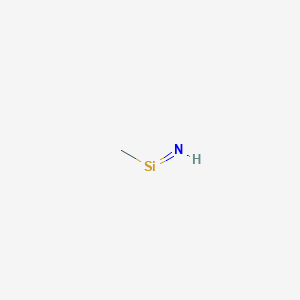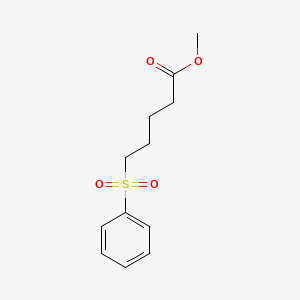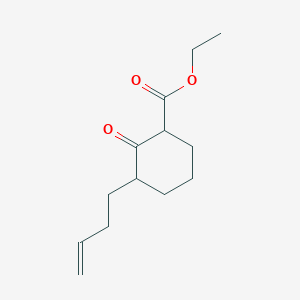![molecular formula C7H8Cl2O2 B14292749 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 116546-55-5](/img/structure/B14292749.png)
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-methylbicyclo[111]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two chlorine atoms and a carboxylic acid group This compound is part of the bicyclo[11
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction of propellane with diacetyl, followed by a haloform reaction to introduce the chlorine atoms. This method allows for the construction of the bicyclo[1.1.1]pentane core in a relatively efficient manner .
Industrial Production Methods
While specific industrial production methods for 2,2-Dichloro-3-methylbicyclo[11This includes the use of flow photochemical reactors to scale up the production of the bicyclo[1.1.1]pentane core .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the carboxylic acid group .
Applications De Recherche Scientifique
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, potentially improving solubility and metabolic stability.
Materials Science: The rigid bicyclic structure makes it useful in the design of molecular rods and other materials with specific mechanical properties.
Chemical Probes: It can be used as a probe in biological studies to investigate the interactions of bicyclic compounds with biological targets.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with fluorine atoms instead of chlorine, offering different reactivity and properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group, providing different chemical behavior and applications.
Uniqueness
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and interactions compared to its fluorinated or methoxycarbonyl counterparts. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous .
Propriétés
Numéro CAS |
116546-55-5 |
|---|---|
Formule moléculaire |
C7H8Cl2O2 |
Poids moléculaire |
195.04 g/mol |
Nom IUPAC |
2,2-dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8Cl2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
Clé InChI |
VDEPBWREPUXHJS-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2(Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


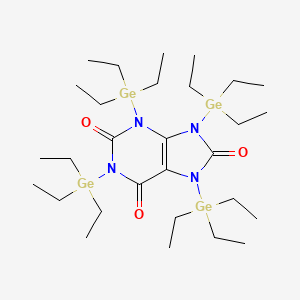
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
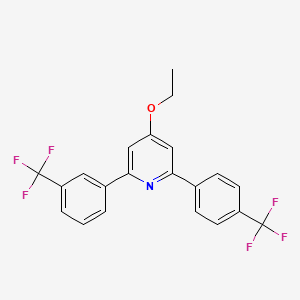
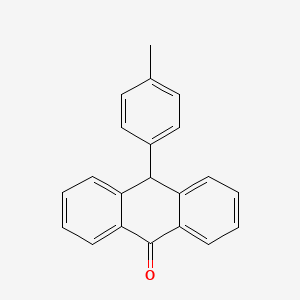
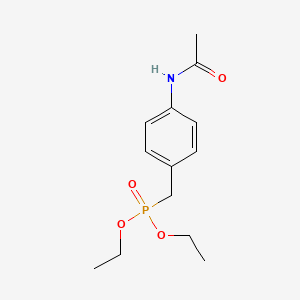

![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)

![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
